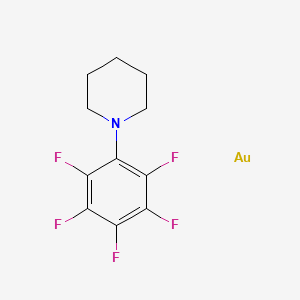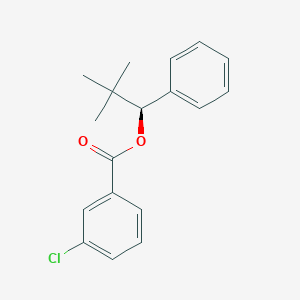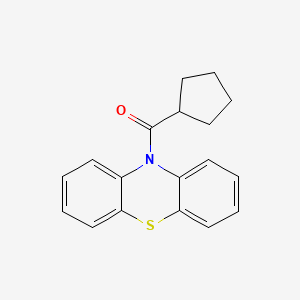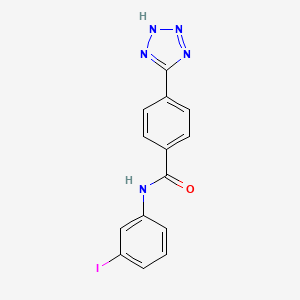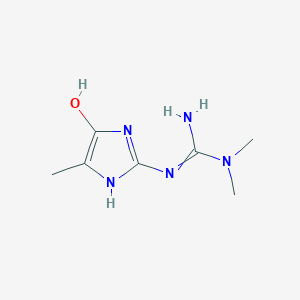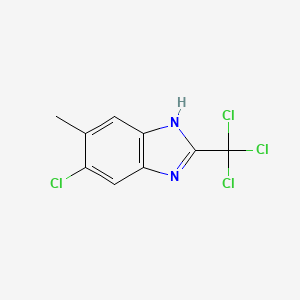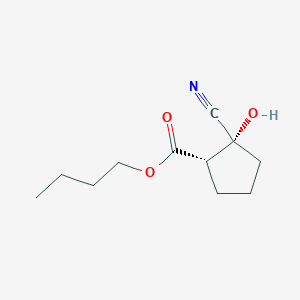
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a butyl ester, a cyano group, and a hydroxyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate typically involves the reaction of a cyclopentane derivative with a butyl ester and a cyano group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology, which allows for efficient and scalable synthesis. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Butyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Butyl (1S,2R)-2-cyano-2-hydroxycyclohexane-1-carboxylate: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its steric properties and reactivity.
Uniqueness
Butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate is unique due to the presence of both a cyano and a hydroxyl group on a cyclopentane ring, which provides a distinct combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
834886-14-5 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
butyl (1S,2R)-2-cyano-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-3-7-15-10(13)9-5-4-6-11(9,14)8-12/h9,14H,2-7H2,1H3/t9-,11+/m1/s1 |
InChI Key |
GBDCOOBJRJTUIU-KOLCDFICSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H]1CCC[C@@]1(C#N)O |
Canonical SMILES |
CCCCOC(=O)C1CCCC1(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)
